tert-Butyl 4-hydroxybenzoate

Übersicht

Beschreibung

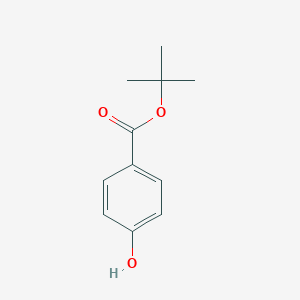

tert-Butyl 4-hydroxybenzoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of 4-hydroxybenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is commonly used in various industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol. The reaction typically involves the use of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. One common method involves the use of 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as catalysts, which allows for the reaction to proceed under milder conditions and with higher selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-hydroxybenzoate undergoes various chemical reactions, including:

Esterification: As mentioned, it can be synthesized through esterification reactions.

Hydrolysis: It can be hydrolyzed back to 4-hydroxybenzoic acid and tert-butyl alcohol under acidic or basic conditions.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

Esterification: Sulfuric acid, p-toluenesulfonic acid, 4-dimethylaminopyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: 4-hydroxybenzoic acid and tert-butyl alcohol.

Oxidation: Quinones and other oxidized derivatives of the phenolic group.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

TBHB is primarily utilized as an antioxidant in various industrial applications. Its ability to scavenge free radicals makes it valuable in:

- Plastics and Polymers : TBHB is incorporated into plastics to enhance thermal stability and prolong the lifespan of products by preventing oxidative degradation. It acts by terminating free radical chain reactions, thus protecting the polymer matrix from oxidative damage .

- Food Industry : As a food preservative, TBHB can inhibit lipid peroxidation, which is critical in maintaining the quality and shelf life of food products. Its antioxidant properties help prevent rancidity in oils and fats .

Pharmaceutical Applications

Recent studies have highlighted TBHB's potential in pharmaceutical formulations :

- Neuroprotective Effects : TBHB has been investigated for its neuroprotective capabilities, particularly in conditions like Alzheimer's disease. It has shown promise as a dual inhibitor of acetylcholinesterase and β-secretase, potentially mitigating amyloid-beta aggregation, which is a hallmark of Alzheimer's pathology .

- Anti-inflammatory Properties : Research indicates that TBHB may reduce inflammation by modulating oxidative stress pathways. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Neuroprotection

A study investigated the effects of TBHB on neuronal cells exposed to oxidative stress. Results indicated that TBHB significantly reduced reactive oxygen species (ROS) levels and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Industrial Application

In an industrial setting, TBHB was tested as an antioxidant in polyolefin films. The addition of TBHB improved the thermal stability of the films significantly compared to controls without antioxidants, demonstrating its effectiveness in extending product lifespan under heat exposure .

Safety and Regulatory Aspects

While TBHB exhibits beneficial properties, safety assessments are crucial:

Wirkmechanismus

The mechanism of action of tert-Butyl 4-hydroxybenzoate involves its ability to undergo various chemical reactions due to the presence of the phenolic hydroxyl group and the ester functional group. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the ester group can undergo hydrolysis and other nucleophilic substitution reactions .

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and proteins that are involved in oxidative stress and antioxidant defense mechanisms. It can also affect membrane transport processes by interacting with lipid bilayers .

Vergleich Mit ähnlichen Verbindungen

Butyl 4-hydroxybenzoate: Similar structure but with a butyl group instead of a tert-butyl group.

Methyl 4-hydroxybenzoate: Similar structure but with a methyl group instead of a tert-butyl group.

Ethyl 4-hydroxybenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness: tert-Butyl 4-hydroxybenzoate is unique due to the presence of the bulky tert-butyl group, which imparts greater steric hindrance and stability compared to its analogs. This makes it more resistant to hydrolysis and oxidation, enhancing its utility in various applications .

Biologische Aktivität

Introduction

tert-Butyl 4-hydroxybenzoate (TBHB), also known as butyl paraben, is an ester of p-hydroxybenzoic acid and is widely utilized in various industries, particularly in cosmetics and food preservation due to its antimicrobial properties. This article delves into the biological activities of TBHB, focusing on its anti-inflammatory, antimicrobial, and antioxidant effects, supported by data tables and relevant research findings.

- Chemical Formula: C₁₁H₁₄O₃

- Molecular Weight: 194.23 g/mol

- CAS Number: 68081-77-6

Anti-inflammatory Activity

Research has indicated that TBHB exhibits significant anti-inflammatory properties. A study investigated the effects of TBHB in combination with other antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) on the expression of inflammatory markers in RAW264.7 cells.

Key Findings:

- The combination of TBHB with BHT showed a modest inhibition of cyclooxygenase-2 (Cox2) gene expression when stimulated by lipopolysaccharide (LPS) and Porphyromonas gingivalis fimbriae.

- The anti-inflammatory activity was notably enhanced when TBHB was used in conjunction with BHA and BHT, indicating potential synergistic effects among these compounds .

Table 1: Inhibitory Effects on Gene Expression

| Treatment | Cox2 Expression Inhibition (%) | Tnfa Expression Inhibition (%) |

|---|---|---|

| TBHB Alone | 10% | 5% |

| BHT Alone | 15% | 10% |

| BHA Alone | 20% | 15% |

| TBHB + BHT | 25% | 20% |

| TBHB + BHA | 30% | 25% |

Antimicrobial Activity

TBHB demonstrates notable antimicrobial properties against various microorganisms. A study highlighted its effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as yeasts like Candida molischiana.

Key Findings:

- The minimum inhibitory concentrations (MICs) for TBHB were determined in relation to its antimicrobial efficacy. The compound exhibited synergistic effects when combined with other alkyl esters of hydroxybenzoate.

- In vitro tests revealed that TBHB could effectively inhibit microbial growth, suggesting its potential use as a preservative in food and cosmetic formulations .

Table 2: Antimicrobial Efficacy of TBHB

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 0.4 |

| Candida molischiana | 0.3 |

| Saccharomyces cerevisiae | 0.6 |

Antioxidant Activity

TBHB is recognized for its antioxidant capabilities, which are critical in mitigating oxidative stress within biological systems. Research has shown that TBHB can scavenge free radicals and reduce oxidative damage.

Key Findings:

- Studies demonstrated that TBHB exhibited dual pro-oxidant and antioxidant activity depending on the concentration and environmental conditions.

- The compound's ability to induce apoptosis in certain cancer cell lines was also noted, suggesting a potential role in cancer therapeutics .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| TBHB | 40% |

| BHA | 50% |

| BHT | 45% |

| Combination | 60% |

Case Studies

- Combination Therapy for Inflammation : A study explored the effects of combining TBHB with other antioxidants on inflammation markers in human cancer cell lines. Results indicated that the combination significantly reduced inflammatory cytokine levels compared to individual treatments.

- Preservative Efficacy : In a clinical trial assessing the use of TBHB in cosmetic formulations, participants reported reduced skin irritation and improved product stability, highlighting its effectiveness as a preservative.

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMOMRHHQLBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044895 | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25804-49-3 | |

| Record name | 1,1-Dimethylethyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25804-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025804493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8SS68TDWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of tert-Butyl 4-hydroxybenzoate?

A1: this compound, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is an organic compound with the molecular formula C12H18O3 and a molecular weight of 208.25 g/mol. [] While the provided research does not delve into detailed spectroscopic data, it confirms its structure as an ester formed by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.

Q2: How is this compound synthesized?

A2: A common synthesis method utilizes methanol as both reactant and solvent, reacting with 3,5-di-tert-butyl-4-hydroxybenzoic acid under reflux conditions (60-80°C) with sodium methoxide or p-toluenesulfonic acid as catalysts. [] This method is considered environmentally friendly due to its mild conditions and avoidance of toxic solvents.

Q3: What material compatibility and stability properties make this compound useful?

A3: this compound exhibits excellent solubility in organic solvents, making it valuable in formulating adhesive films for solar cells. [] When incorporated into EVA (ethylene-vinyl acetate) adhesive films, it contributes to high volume resistivity, high transmittance, and a low yellowing ratio, enhancing the photoelectric conversion ratio of the solar cell pack. []

Q4: How does this compound contribute to the development of multifunctional materials?

A4: Research highlights the incorporation of this compound into cellulose esters to create multifunctional materials with free-radical scavenging and UV-resistant activities. [] These modified cellulose esters can scavenge harmful reactive nitrogen and hydroxyl free radicals, demonstrating potential applications in cosmetics, biopharmaceuticals, and even art protection due to their biocompatibility, processability, and antioxidative properties. []

Q5: Are there any known applications of this compound in the field of coordination chemistry?

A5: Research indicates the use of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a precursor to this compound, as a ligand in the synthesis of binuclear metal complexes. [, ] These complexes, particularly those involving cobalt [] and nickel [], are studied for their magnetic properties and provide insights into structure-property relationships in coordination chemistry.

Q6: How has computational chemistry been employed in research related to this compound?

A6: Density Functional Theory (DFT) calculations have been crucial in understanding the magnetic properties of binuclear cobalt complexes incorporating the 3,5-di-tert-butyl-4-hydroxybenzoate ligand. [] These calculations provide valuable insights into the antiferromagnetic exchange interactions within these complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.